Product packaging for 1,2,3,4-Tetrahydrobenzo[g]isoquinoline(Cat. No.:)

1,2,3,4-Tetrahydrobenzo[g]isoquinoline

Cat. No.: B12983995
M. Wt: 183.25 g/mol
InChI Key: YZGSLLPFIVQGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2,3,4-Tetrahydrobenzo[g]isoquinoline is a chemical compound based on the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high significance in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals . The THIQ core is a common structural motif in compounds exhibiting diverse pharmacological activities, making it a valuable template for drug discovery and development . Researchers utilize this scaffold to develop novel analogs with potential activity against various therapeutic targets. The tetrahydroisoquinoline nucleus is found in several clinically used drugs, including the anticancer agents Trabectedin and Lurbinectedin, the anti-Parkinsonian drug Apomorphine, and the muscle relaxant Atracurium . The synthetic versatility of the THIQ scaffold, accessible through classic reactions like the Pictet–Spengler condensation and Bischler–Nepieralski cyclization, allows for efficient generation of diverse chemical libraries for structure-activity relationship (SAR) studies . This compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B12983995 1,2,3,4-Tetrahydrobenzo[g]isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[g]isoquinoline

InChI

InChI=1S/C13H13N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-4,7-8,14H,5-6,9H2

InChI Key

YZGSLLPFIVQGHO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC3=CC=CC=C3C=C21

Origin of Product

United States

Synthetic Methodologies for 1,2,3,4 Tetrahydrobenzo G Isoquinoline and Its Structural Analogues

Classical Cyclization Approaches to the 1,2,3,4-Tetrahydrobenzo[g]isoquinoline Core

Traditional methods for synthesizing the tetrahydroisoquinoline framework, which can be adapted for the benzo[g]isoquinoline (B3188944) system, rely on intramolecular cyclization reactions driven by acid catalysis or dehydration.

Pictet-Spengler Reactions and Activated Variants for Benzo[g]isoquinoline Systems

The Pictet-Spengler reaction, discovered in 1911, is a cornerstone in the synthesis of tetrahydroisoquinolines. thermofisher.comwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.org The reaction mechanism proceeds through the formation of an iminium ion, which then undergoes ring closure. wikipedia.orgnih.gov

For the synthesis of 1,2,3,4-tetrahydrobenzo[g]isoquinolines, a β-(naphthyl)ethylamine derivative would be the key starting material. The nucleophilicity of the naphthalene (B1677914) ring system is crucial for the success of the cyclization. While highly nucleophilic aromatic rings like indoles and pyrroles react under mild conditions, less nucleophilic systems such as the phenyl group, and by extension the naphthyl group, often require harsher conditions, including higher temperatures and strong acids like hydrochloric acid or trifluoroacetic acid. wikipedia.orgresearchgate.net Superacid-catalyzed conditions have also been explored to facilitate the cyclization of less reactive substrates. researchgate.net

Several variations of the Pictet-Spengler reaction have been developed to improve yields and expand its scope. nih.gov These can include the use of activating groups on the aromatic ring or pre-forming an N-acyl intermediate which can then be reduced and cyclized. nih.gov For instance, microwave-assisted Pictet-Spengler reactions have been shown to significantly reduce reaction times and improve yields. nih.gov A study demonstrated the cyclization of 2-(3,4-dimethoxyphenyl) ethylamine (B1201723) with benzaldehyde (B42025) in the presence of trifluoroacetic acid (TFA) under microwave irradiation, affording the product in 98% yield in just 15 minutes. nih.gov

Starting MaterialReagentConditionsProductYield
β-phenylethylamineDimethoxymethaneaq. HCl, 100 °C1,2,3,4-Tetrahydroisoquinoline (B50084)40% nih.gov
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTFA, Microwave1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline98% nih.gov

Bischler-Napieralski Cyclizations Followed by Subsequent Reduction

The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline core. This method involves the intramolecular cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govwikipedia.orgorganic-chemistry.org This reaction initially yields a 3,4-dihydroisoquinoline (B110456) derivative. nih.govwikipedia.org

To obtain the desired 1,2,3,4-tetrahydroisoquinoline, the resulting dihydroisoquinoline must undergo a subsequent reduction step. nih.gov This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165), sodium cyanoborohydride, or through catalytic hydrogenation. nih.gov The choice of reaction conditions can influence the outcome, with different dehydrating agents and solvents affecting the reaction temperature, which can range from room temperature to 100 °C. wikipedia.org

A modified Bischler-Napieralski reaction using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) has been reported to be highly efficient for the synthesis of 3,4-dihydroisoquinolines under mild conditions. nih.gov This method has proven effective for a range of substrates, including those that are unactivated or contain sensitive functional groups. nih.gov

Starting AmideReagentProductYield
N-PhenethylbenzamideTf₂O, 2-ClPyr1-Phenyl-3,4-dihydroisoquinoline95% nih.gov

Intramolecular Friedel-Crafts Type Cyclizations

Intramolecular Friedel-Crafts reactions represent another classical approach to constructing cyclic frameworks. In the context of tetrahydroisoquinoline synthesis, this can involve the cyclization of a suitably functionalized precursor, such as an N,N-dibenzyl-α-aminol. organic-chemistry.org An efficient method involves the in situ generation of a tosylate intermediate which then undergoes an intramolecular Friedel-Crafts cyclization to yield 3-substituted 1,2,3,4-tetrahydroisoquinolines. organic-chemistry.org

This type of cyclization is particularly useful for creating specific substitution patterns on the resulting heterocyclic ring. The reaction conditions often involve a Lewis acid catalyst to promote the cyclization. For instance, the cyclization of certain Morita-Baylis-Hillman adducts to form indenes has been achieved using a chiral (salen)chromium(III)/BF₃·OEt₂ catalytic system. beilstein-journals.org While not directly applied to this compound, the principle of intramolecular Friedel-Crafts cyclization is a viable strategy, provided a suitable precursor bearing a naphthalene moiety is designed.

Transition-Metal-Catalyzed Approaches to this compound Scaffolds

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysts to forge complex molecular architectures with high efficiency and selectivity.

Palladium-Catalyzed Cycloaddition and Heck Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of isoquinoline (B145761) and tetrahydroisoquinoline derivatives. One approach involves the palladium-catalyzed cyclization of ortho-bromophenethyl tosylamides with aryl N-tosylhydrazones. bohrium.com This reaction is believed to proceed via oxidative addition of palladium to the aryl bromide, followed by carbene insertion and cyclization. bohrium.com

Another strategy is the palladium-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, which can be followed by a Heck reaction to introduce further complexity. researchgate.net The Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, is a versatile method for forming carbon-carbon bonds. organic-chemistry.org Intramolecular Heck reactions have been successfully employed to construct large ring systems and can be adapted for the synthesis of heterocyclic structures. nih.gov A palladium-catalyzed domino reaction, known as the Catellani reaction, allows for the ortho-alkylation of aryl iodides followed by a Heck reaction, providing a one-pot synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines. researchgate.net Furthermore, palladium-catalyzed C-H activation/annulation reactions of N-methoxybenzamides with allenes have been developed to produce 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com

ReactantsCatalyst SystemProduct Type
ortho-Bromophenethyl tosylamides, Aryl N-tosylhydrazonesPd catalyst, Base1,2,3,4-Tetrahydroisoquinolines bohrium.com
o-Iodoalkylbenzene, N-Cbz-bromoalkylamine, Electron-poor olefinPalladium catalyst1-Substituted 1,2,3,4-tetrahydroisoquinolines researchgate.net
N-methoxybenzamides, 2,3-Allenoic acid estersPalladium catalyst, DIPEA3,4-Dihydroisoquinolin-1(2H)-ones mdpi.com

Gold(I)-Catalyzed Cyclizations and Rearrangements for Benzo[g]isoquinoline Precursors

Gold catalysts, particularly gold(I) complexes, have gained prominence as powerful carbophilic π-Lewis acids that can activate alkynes and allenes towards nucleophilic attack. nih.govacs.org This reactivity has been harnessed for the synthesis of various heterocyclic compounds. Gold-catalyzed reactions often proceed under mild conditions and can tolerate a wide range of functional groups. nih.gov

In the context of isoquinoline synthesis, gold catalysis can be employed in cycloisomerization and rearrangement reactions of appropriately designed precursors. nih.govnih.gov For example, gold(I)-catalyzed domino cyclizations of 1,6-diynes have been used to synthesize functionalized cyclohexenone derivatives, demonstrating the power of this approach in constructing cyclic systems. nih.gov While direct synthesis of the this compound core using gold catalysis is not extensively documented, the versatility of gold-catalyzed methodologies suggests their potential application. For instance, a gold-catalyzed reaction could be envisioned to cyclize a precursor containing a naphthalene ring and a suitably placed alkyne and amine functionality. The reaction would likely proceed through the activation of the alkyne by the gold catalyst, followed by intramolecular attack of the nitrogen nucleophile.

Catalyst TypeReaction TypeSubstrate Type
Gold(I)CycloisomerizationEnynes acs.orgnih.gov
Gold(I)Domino Cyclization1,6-Diynes nih.gov
Gold(I)AnnulationAniline derivatives with alkynes rsc.org

Asymmetric Catalytic Reductions for Enantiopure 1,2,3,4-Tetrahydroisoquinolines and Related Systems

The synthesis of enantiomerically pure 1,2,3,4-tetrahydroisoquinolines (THIQs) and their analogues is of significant interest due to their prevalence in biologically active molecules. Asymmetric catalytic reduction, particularly the hydrogenation of prochiral precursors like dihydroisoquinolines or enamides, stands out as a powerful strategy to establish the critical stereocenters.

Iridium-catalyzed asymmetric hydrogenation has been successfully employed for producing chiral tetrahydroquinoxaline (THQ) derivatives, which are structurally related to THIQs. rsc.org By selecting the appropriate solvent, it is possible to selectively synthesize either the (R) or (S) enantiomer of mono-substituted THQs with high yields and excellent enantioselectivities (up to 98% ee). rsc.org This solvent-dependent stereodivergence offers a versatile tool for accessing either enantiomer from the same starting material and catalyst system. rsc.org This methodology has proven effective for both mono- and di-substituted systems and requires no additional additives, highlighting its efficiency. rsc.org

Rhodium-catalyzed asymmetric hydrogenation is another key technique, used for producing highly enantiopure (ee >98%) tetrahydroquinoline derivatives from o-nitrocinnamyl substrates. nih.gov Similarly, chiral phosphoric acid has been utilized as a sole catalyst for the enantioselective synthesis of tetrahydroquinolines. This process involves a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester, affording the desired products in excellent yields and enantioselectivities. organic-chemistry.org

For the direct synthesis of enantiopure 3,4-disubstituted 1,2,3,4-tetrahydroisoquinolines, a method involving the treatment of readily available (2R,1'S)- or (2S,1'S)-2-(1-aminoalkyl)epoxides with a H₃PO₄·BF₃ complex under mild conditions has been reported. nih.gov This intramolecular Friedel-Crafts-type reaction allows for the selective formation of either cis- or trans-diastereoisomers depending on the stereochemistry of the starting aminoepoxide. nih.gov

Furthermore, asymmetric 1,3-dipolar cycloaddition reactions provide an alternative route. The reaction of C,N-cyclic azomethine imines with allyl alkyl ketones, catalyzed by a chiral primary amine, can construct an array of tetrahydroisoquinoline derivatives with high diastereoselectivities and enantioselectivities (up to >95% ee). nih.gov

Table 1: Selected Asymmetric Catalytic Reductions for Tetrahydroisoquinoline and Related Systems

Catalyst/Method Substrate Type Product Type Enantiomeric Excess (ee) Reference
Iridium Complex Quinoxalines Chiral Tetrahydroquinoxalines Up to 98% rsc.org
Rhodium Complex o-Nitrocinnamyl substrates Chiral Tetrahydroquinolines >98% nih.gov
Chiral Phosphoric Acid 2-Aminochalcones Chiral Tetrahydroquinolines Excellent organic-chemistry.org
H₃PO₄·BF₃ Complex Aminoepoxides Enantiopure 3,4-disubstituted THIQs High nih.gov
Chiral Primary Amine C,N-Cyclic Azomethine Imines Chiral Tetrahydroisoquinolines >95% nih.gov

Copper-Catalyzed Carbon-Nitrogen Bond Formations

Copper catalysis is a versatile and powerful tool for constructing the tetrahydroisoquinoline framework and for its subsequent functionalization, primarily through the formation of carbon-nitrogen bonds. These methods are often characterized by their efficiency and use of readily available starting materials.

A prominent application of copper catalysis is in cross-dehydrogenative coupling (CDC) reactions. This strategy enables the direct formation of a C-C bond between two different C-H bonds. For instance, a copper-catalyzed enantioselective CDC reaction between N-carbamoyl tetrahydroisoquinolines and terminal alkynes has been developed. thieme-connect.com This method produces 1-arylethynyl-substituted tetrahydroisoquinolines in good yields and with high enantioselectivities. thieme-connect.com Similarly, copper catalysts, alongside iron catalysts, have been used for the straightforward synthesis of 1-(3-indolyl)-tetrahydroisoquinolines from both N-protected and unprotected THIQs. nih.govacs.org The reaction proceeds via the activation of the C-H bond adjacent to the nitrogen atom. nih.gov

Copper salts such as CuBr₂ can also catalyze the aerobic oxidation of 1,2,3,4-tetrahydroisoquinolines to their corresponding isoquinolines using air as a clean oxidant. nih.govacs.org This transformation implicitly involves the modification of C-N bonds within the heterocyclic ring system. The reaction conditions are mild, typically occurring at room temperature in a solvent like DMSO. nih.govacs.org

Furthermore, copper-catalyzed intramolecular cyclization presents an efficient route to the isoquinoline core. For example, (E)-2-alkynylaryl oxime derivatives can undergo a Cu(I)-catalyzed intramolecular cyclization in water to afford isoquinolines in high yields. nih.gov This protocol is notable for its mild conditions and avoidance of organic solvents and additives. nih.gov The development of heterogeneous copper nanocatalysts, such as copper nanoparticles immobilized on silica-coated maghemite, has also been reported for the oxidative α-functionalization of N-aryl-1,2,3,4-tetrahydroisoquinolines. acs.org

Table 2: Examples of Copper-Catalyzed Reactions in Tetrahydroisoquinoline Synthesis

Reaction Type Copper Catalyst Key Reactants Product Type Reference
Cross-Dehydrogenative Coupling CuBr N-Carbamoyl THIQs, Terminal Alkynes 1-Alkynyl-THIQs thieme-connect.com
Cross-Dehydrogenative Coupling Cu(I) bromide THIQs, Indoles 1-(3-Indolyl)-THIQs nih.govacs.org
Aerobic Oxidation CuBr₂ 1,2,3,4-Tetrahydroisoquinolines Isoquinolines nih.govacs.org
Intramolecular Cyclization CuI (E)-2-Alkynylaryl Oxime Derivatives Isoquinolines nih.gov
Oxidative α-Functionalization CuNPs/MagSilica N-Aryl THIQs, Nitromethane α-Functionalized THIQs acs.org

Functionalization and Derivatization Strategies for this compound Derivatives

Electrophilic and Nucleophilic Substitutions on the Aromatic Rings

The aromatic rings of the this compound system are susceptible to both electrophilic and nucleophilic substitution reactions, similar to other quinolines and isoquinolines. iust.ac.ir The regioselectivity of these reactions is governed by the electron-donating or -withdrawing nature of the fused heterocyclic ring and any existing substituents. Generally, electrophilic substitution on the benzopyridine systems of quinoline (B57606) and isoquinoline is challenging due to the deactivating effect of the nitrogen atom, but it can be achieved under forcing conditions. iust.ac.ir For the benzo[g]isoquinoline system, the "benzo" portion behaves more like a naphthalene ring, influencing the substitution pattern.

Electrophilic aromatic substitution, such as nitration or halogenation, would be expected to occur on the carbocyclic (benzo) ring. In isoquinoline itself, electrophilic attack preferentially occurs at the C5 and C8 positions. amerigoscientific.com By analogy, for the benzo[g]isoquinoline core, positions on the outer benzene (B151609) ring would be the most likely sites for electrophilic attack.

Nucleophilic aromatic substitution is more facile in nitrogen-containing heterocycles. In isoquinoline, nucleophilic attack typically occurs at the C1 position. iust.ac.ir Halogens placed at the C1 position of isoquinoline, or the equivalent positions in benzo[g]isoquinoline, are highly susceptible to displacement by nucleophiles. The reactivity of halogens on the homocyclic rings is more comparable to that of a standard halobenzene. iust.ac.ir Direct C-H functionalization at distal positions of quinolines and isoquinolines has also been achieved using transition metal catalysis, providing a modern alternative to classical substitution reactions. nih.gov

N-Alkylation, Acylation, and Other Amine Functionalizations

The secondary amine nitrogen in the this compound core is a key site for functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation, N-acylation, and related reactions. These modifications are crucial for modulating the chemical and biological properties of the scaffold.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. A multi-step procedure for the synthesis of 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines includes a key N-alkylation step of a precursor amide, demonstrating a common synthetic route. researchgate.net

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is often straightforward and high-yielding. For example, N-acyl 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their pharmacological activities. nih.gov The N-acetyl group can also influence the reactivity of the molecule in other transformations. acs.org

N-Arylation introduces an aryl group onto the nitrogen. Palladium-catalyzed methods have been developed for an efficient synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-bromobenzyl)anilines. thieme.de This approach provides a flexible route to a pharmaceutically relevant class of compounds. thieme.de

These amine functionalizations are fundamental steps in the synthesis of diverse libraries of tetrahydroisoquinoline derivatives for various applications.

Table 3: Examples of N-Functionalization of Tetrahydroisoquinolines

Reaction Type Reagents/Catalyst Substrate Product Reference
N-Alkylation Alkyl Halide N-[2-(3,3-dimethyl-1,2,3,4-THIQ-1-yl)phenyl]isobutyramide N-Alkyl-THIQ derivative researchgate.net
N-Acylation Isobutyryl chloride 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)aniline N-Acyl-THIQ derivative researchgate.net
N-Arylation Palladium catalyst N-(2-Bromobenzyl)anilines N-Aryl-1,2,3,4-THIQ thieme.de

Formation of Benzo[g]isoquinoline-5,10-dione Derivatives

The benzo[g]isoquinoline-5,10-dione scaffold is a significant structural motif found in a number of compounds with potential antitumor activity. nih.gov The synthesis of these diones can be achieved from this compound precursors through a multi-step sequence.

A key synthetic route involves an activated Pictet-Spengler reaction followed by an oxidation step. rsc.org The synthesis starts with 2-(1,4-dimethoxynaphth-2-yl)ethylamine, which undergoes condensation with an aldehyde to form an imine. This imine is then subjected to a Pictet-Spengler cyclization in the presence of an acyl chloride and a Lewis acid like aluminum chloride (AlCl₃) to form the 1,2-disubstituted 1,2,3,4-tetrahydro-5,10-dimethoxybenzo[g]isoquinoline intermediate. rsc.org

The final and crucial step is the oxidative demethylation of the dimethoxy intermediate to form the target 5,10-dione. This oxidation is typically carried out using a strong oxidizing agent. A reported method employs silver(II) oxide (AgO) in the presence of nitric acid to efficiently convert the 5,10-dimethoxy derivative into the corresponding benzo[g]isoquinoline-5,10-dione. rsc.org This synthetic strategy allows for the introduction of various substituents at the C1 and N2 positions of the final dione (B5365651) product, creating a new class of quinone derivatives. rsc.org The parent compound, benz[g]isoquinoline-5,10-dione, has been identified as a component in plant extracts and investigated for its biological activities.

Table 4: Synthesis of 1,2-Disubstituted this compound-5,10-diones

Step Key Reagents Intermediate/Product Purpose Reference
1. Imine Formation 2-(1,4-dimethoxynaphth-2-yl)ethylamine, Aldehyde Imine Precursor for cyclization rsc.org
2. Pictet-Spengler Cyclization Acyl chloride, AlCl₃ 1,2-Disubstituted 1,2,3,4-tetrahydro-5,10-dimethoxybenzo[g]isoquinoline Formation of the core heterocyclic structure rsc.org
3. Oxidation Silver(II) oxide, Nitric acid 1,2-Disubstituted this compound-5,10-dione Formation of the final quinone structure rsc.org

Advanced Spectroscopic and Structural Analysis for 1,2,3,4 Tetrahydrobenzo G Isoquinoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,2,3,4-tetrahydrobenzo[g]isoquinoline derivatives. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) allow for the precise assignment of protons and carbons within the molecule, revealing connectivity and spatial relationships.

In the ¹H NMR spectrum of the parent 1,2,3,4-tetrahydroisoquinoline (B50084), the protons on the saturated heterocyclic ring typically appear as distinct multiplets in the aliphatic region, while the aromatic protons are observed in the downfield region. For instance, the protons at positions C3, C4, and the nitrogen at C2 show characteristic shifts. chemicalbook.com The introduction of the additional fused benzene (B151609) ring in the benzo[g]isoquinoline (B3188944) system, along with various substituents, leads to more complex spectra with shifts influenced by anisotropic effects and electronic contributions of the functional groups.

Detailed analysis of derivatives, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has revealed phenomena like hindered rotation around amide bonds in N-acetylated products, leading to the appearance of conformational isomers that can be observed and quantified by NMR. clockss.org This highlights the power of NMR in studying dynamic processes and complex conformational equilibria in these systems.

Interactive Table: Representative ¹H NMR Data for 1,2,3,4-Tetrahydroisoquinoline

This table provides typical chemical shift assignments for the basic tetrahydroisoquinoline structure, which serves as a foundational reference for analyzing more complex benzo[g] derivatives. chemicalbook.com

Proton Assignment Chemical Shift (ppm) Description
Aromatic (4H)7.10 - 6.95Multiplets corresponding to the protons on the benzene ring.
C1-H₂3.93Singlet or multiplet for the benzylic protons adjacent to the nitrogen.
C3-H₂3.06Triplet corresponding to the methylene (B1212753) protons adjacent to the nitrogen.
C4-H₂2.73Triplet for the methylene protons adjacent to the aromatic ring.
N-H2.21Broad singlet for the amine proton.

Note: Data recorded in CDCl₃ at 400 MHz. Shifts are indicative and will vary significantly with substitution on the this compound core.

Mass Spectrometry Techniques for Mechanistic Pathway Analysis and Derivative Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of synthesized this compound derivatives and for probing their fragmentation pathways. Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly valuable.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition, confirming that the correct product has been formed. The fragmentation patterns observed in MS/MS experiments offer a roadmap to the molecule's structure. For tetrahydroisoquinolines, a common fragmentation involves the cleavage of a hydrogen atom from the C1 position, resulting in a prominent [M-1]⁺ peak. rsc.org

More complex fragmentations can provide significant structural information. For example, studies on 8-benzyloxytetrahydroisoquinolines have shown a novel concerted fragmentation involving the loss of a toluene (B28343) molecule (92 mass units), which is confirmed through deuterium (B1214612) labeling and the appearance of a metastable ion. rsc.org The retro-Diels-Alder reaction is another characteristic fragmentation pathway for certain polycyclic isoquinoline (B145761) alkaloids, which can help in identifying the core scaffold. researchgate.net These specific fragmentation behaviors are crucial for distinguishing between isomers and elucidating the structure of newly synthesized compounds, such as the 1,2,disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones. rsc.org

Interactive Table: Common Mass Spectral Fragments for Tetrahydroisoquinoline Scaffolds

Fragment Description Significance
[M]⁺Molecular IonConfirms the molecular weight of the compound. nih.gov
[M-1]⁺Loss of H• from C1Characteristic primary fragmentation for tetrahydroisoquinolines. rsc.org
[M-92]⁺Loss of TolueneObserved in specific benzyloxy-substituted derivatives via a concerted mechanism. rsc.org
RDA FragmentsRetro-Diels-Alder productsDiagnostic for certain fused-ring systems within the broader isoquinoline family. researchgate.net

X-ray Crystallography for Definitive Stereochemical Assignments

While NMR and MS provide crucial data on connectivity and composition, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is the gold standard for assigning absolute stereochemistry and analyzing conformational details such as bond lengths, bond angles, and torsion angles. mdpi.com

For chiral this compound derivatives, obtaining a single crystal suitable for X-ray diffraction analysis allows for the definitive assignment of stereocenters. For example, the structures of tetrahydroisoquinoline alkaloids isolated from natural sources have been unequivocally established using this method. mdpi.com The analysis can reveal the precise conformation of the heterocyclic ring, such as the left-handed axial chirality observed in a 1,2,3,4-tetrahydroisoquinolinium salt, which was determined by a C4—C3—N2—C1 torsion angle of −65.8 (3)°. nih.gov This level of detail is critical in structure-activity relationship studies, where subtle differences in 3D geometry can lead to significant changes in biological function. nih.gov

Interactive Table: Example of Crystallographic Data Output

Parameter Description Example Value/Information
Crystal SystemThe crystal lattice system (e.g., Monoclinic, Orthorhombic).Monoclinic mdpi.com
Space GroupThe symmetry group of the crystal (e.g., P2₁/c).P2₁/c mdpi.com
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°) defining the unit cell.a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95.5°
Torsion AngleDefines the conformation of specific fragments (e.g., C4-C3-N2-C1).-65.8 (3)° nih.gov
Absolute ConfigurationThe determined stereochemistry (e.g., R/S).(R) or (S) configuration confirmed. mdpi.com

Note: Values are illustrative based on published data for related structures.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral 1,2,3,4-Tetrahydroisoquinoline Analogues

Chiroptical spectroscopy techniques, particularly Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for investigating the stereochemistry of chiral molecules in solution. These techniques are especially valuable when X-ray quality crystals cannot be obtained. nih.gov

The synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines is a significant area of research, as the stereochemistry at the C1 position is often crucial for biological activity. rsc.orgnih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum that is highly sensitive to its absolute configuration.

In modern applications, the experimental ECD spectrum of a newly synthesized chiral tetrahydroisoquinoline analogue is compared with a theoretically calculated spectrum. nih.gov Quantum mechanical calculations are used to predict the ECD spectra for different possible stereoisomers (e.g., R vs. S). A good match between the experimental spectrum and one of the calculated spectra allows for a confident assignment of the absolute configuration of the stereogenic center. nih.gov This approach provides a reliable alternative to X-ray crystallography for stereochemical elucidation.

Reactivity Profiles and Mechanistic Investigations of 1,2,3,4 Tetrahydrobenzo G Isoquinoline Transformations

Oxidation and Reduction Pathways of the Tetrahydroisoquinoline Moiety

The tetrahydroisoquinoline core of the benzo[g]isoquinoline (B3188944) system is susceptible to both oxidation and reduction reactions, which primarily target the nitrogen-containing heterocyclic ring. These transformations are fundamental for both the synthesis and functionalization of these compounds.

Oxidation: The dehydrogenation of the 1,2,3,4-tetrahydroisoquinoline (B50084) ring is a common transformation, typically yielding the corresponding 3,4-dihydroisoquinoline (B110456) derivative. This process converts the secondary amine at the N-2 position and the adjacent C-1 methylene (B1212753) group into an imine. A catalytic system utilizing copper(II) chloride (CuCl₂) and molecular oxygen (O₂) has been shown to be effective for this type of dehydrogenation. acs.org However, these oxidation reactions can sometimes proceed further to form undesirable over-oxidized products like imine N-oxides. acs.org For the related 1,2,3,4-tetrahydroquinoline (B108954) structure, an efficient heterogeneous catalyst, nickel oxide supported on graphene (NiO/Gr), has been developed for aerobic and additive-free dehydrogenation. wikipedia.org

In a more specific transformation involving the 1,2,3,4-tetrahydrobenzo[g]isoquinoline core, oxidation can also target the benzo portion of the molecule. Following a Pictet-Spengler cyclization to form the initial tetrahydroisoquinoline ring, subsequent oxidation with silver(II) oxide (Ag₂O) in nitric acid leads to the formation of this compound-5,10-diones. depaul.edu This reaction highlights how the fused aromatic system can be selectively oxidized to a quinone structure while the tetrahydroisoquinoline moiety remains intact.

Reduction: Reduction pathways are central to many synthetic routes that produce the 1,2,3,4-tetrahydroisoquinoline skeleton. Often, synthetic strategies like the Bischler-Napieralski reaction first generate a 3,4-dihydroisoquinoline intermediate. wikipedia.orgbrandeis.edu This intermediate contains an endocyclic imine that is readily reduced to the corresponding saturated tetrahydroisoquinoline. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride. brandeis.edunih.gov Catalytic hydrogenation over a metal catalyst such as palladium is another effective method for this reduction. brandeis.edu The choice of reducing agent can be critical for achieving desired stereoselectivity in chiral derivatives.

TransformationReactant TypeKey ReagentsProduct TypeReference
Oxidation (Dehydrogenation)1,2,3,4-TetrahydroisoquinolineCuCl₂, O₂3,4-Dihydroisoquinoline acs.org
Oxidation (Dehydrogenation)1,2,3,4-TetrahydroquinolineNiO/Graphene, O₂1,2-Dihydroquinoline wikipedia.org
Oxidation (Quinone Formation)This compoundAg₂O, HNO₃This compound-5,10-dione depaul.edu
Reduction3,4-DihydroisoquinolineNaBH₄ or Catalytic Hydrogenation1,2,3,4-Tetrahydroisoquinoline brandeis.edunih.gov

Ring-Opening and Rearrangement Reactions in Benzo[g]isoquinoline Synthesis

The construction of the benzo[g]isoquinoline ring system often relies on powerful cyclization and rearrangement reactions that form the heterocyclic ring. These methods are foundational in isoquinoline (B145761) chemistry.

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which are direct precursors to their tetrahydro counterparts. wikipedia.orgpharmaguideline.com The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com The mechanism is believed to proceed through a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to close the isoquinoline ring. wikipedia.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinoline can then be reduced to the tetrahydro level as described previously. brandeis.edu

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the 1,2,3,4-tetrahydroisoquinoline ring directly. brandeis.edupharmaguideline.com This reaction is essentially a special case of the Mannich reaction. wikipedia.org The presence of electron-donating groups on the aromatic ring facilitates the cyclization, often allowing the reaction to proceed under mild conditions. pharmaguideline.com An activated version of this reaction has been used to prepare 1,2-disubstituted this compound-5,10-diones. depaul.edu

Other rearrangement reactions have also been employed in the synthesis of the broader isoquinoline family. These include:

Curtius Rearrangement : A one-pot Curtius rearrangement of substituted 3-phenylpropenoyl azides, followed by cyclization, has been used to produce isoquinolin-1-ones. wikipedia.org

Wolff Rearrangement : In a multi-step sequence, a Wolff rearrangement has been utilized as part of an efficient procedure to furnish isoquinolines from 2-azido-3-arylacrylates. jk-sci.com

Fries-like Rearrangement : For the synthesis of related 2,3-dihydro-4(1H)-quinolinones, a Fries-like rearrangement of N-arylazetidin-2-ones promoted by triflic acid has been reported. nih.gov

Reaction NameStarting MaterialsKey Features/IntermediatesProductReference
Bischler-Napieralskiβ-ArylethylamideDehydrating agent (e.g., POCl₃); Nitrilium ion intermediate3,4-Dihydroisoquinoline wikipedia.orgbrandeis.edupharmaguideline.comorganic-chemistry.org
Pictet-Spenglerβ-Arylethylamine + Aldehyde/KetoneAcid-catalyzed; Iminium ion intermediate1,2,3,4-Tetrahydroisoquinoline depaul.edubrandeis.edupharmaguideline.com
Curtius Rearrangement3-Phenylpropenoyl azideIsocyanate intermediate; one-pot cyclizationIsoquinolin-1-one wikipedia.org
Wolff Rearrangement2-Azido-3-arylacrylatePart of a sequence involving aza-Wittig and electrocyclizationIsoquinoline jk-sci.com

Photochemical and Other Advanced Reaction Pathways

Modern synthetic chemistry has introduced advanced reaction pathways, including photochemical methods, that offer novel approaches to functionalizing and synthesizing the tetrahydroisoquinoline scaffold under mild conditions.

Photochemical Reactions: The unique reactivity of isoquinoline derivatives under photochemical conditions has been exploited for various transformations.

Insertion Reactions: 4-Diazoisoquinoline-1,3(2H,4H)-diones have been shown to be versatile reagents that, upon irradiation with blue or violet LEDs, can undergo O–H, S–H, and C–H insertion reactions to introduce new functional groups onto the isoquinoline scaffold. organic-chemistry.org

Electrocyclization: The synthesis of related benzo[h]quinolines has been achieved via a dehydrogenative annulation reaction that proceeds through a 6π-electrocyclization when irradiated with UV light. wikipedia.org

Decarboxylative Alkylation: Irradiation with blue light can enable a metal-free decarboxylative alkylation at the benzylic C(sp³)–H bond of N-aryl tetrahydroisoquinolines. acs.org

Advanced Cycloadditions: Asymmetric 1,3-dipolar cycloadditions represent an advanced strategy for constructing complex, chiral tetrahydroisoquinoline derivatives. The reaction between C,N-cyclic azomethine imines and various dipolarophiles can be catalyzed to produce highly functionalized tetrahydroisoquinoline skeletons with good control over stereochemistry. mdpi.com

Reaction TypeSubstrate/ReagentConditionsKey TransformationReference
Photochemical Insertion4-Diazoisoquinoline-1,3(2H,4H)-dioneBlue/Violet LED IrradiationO-H, S-H, C-H insertion organic-chemistry.org
Photochemical Annulation(E)-2-phenyl-3-styrylpyridine254 nm UV light6π-Electrocyclization wikipedia.org
Photochemical AlkylationN-Aryl tetrahydroisoquinolineBlue LightDecarboxylative C(sp³)-H alkylation acs.org
Asymmetric 1,3-Dipolar CycloadditionC,N-Cyclic azomethine imine + Allyl ketoneOrganocatalysisConstruction of chiral tetrahydroisoquinoline core mdpi.com

Kinetic and Thermodynamic Studies of Key Synthetic and Degradative Reactions

The efficiency, selectivity, and outcome of reactions involving the this compound scaffold are governed by kinetic and thermodynamic principles. While detailed studies on the specific benzo[g] fused system are sparse, data from related structures provide valuable insights.

Kinetic Studies: Kinetic analysis of the oxidative dehydrogenation of the related 1,2,3,4-tetrahydroquinoline compound revealed an apparent activation energy of 37.7 kJ mol⁻¹. wikipedia.org This value provides a quantitative measure of the energy barrier for the transformation from a tetrahydro-N-heterocycle to its dihydro- counterpart. In studies of the Pictet-Spengler reaction, reaction conditions have been shown to dictate whether the product distribution is under kinetic or thermodynamic control. brandeis.edunih.gov For instance, performing the cyclization at low temperatures can favor the kinetically controlled product, whereas higher temperatures or stronger acidic conditions can lead to equilibration and favor the more thermodynamically stable diastereomer. nih.gov

Thermodynamic Studies: The stability of different molecular arrangements is a key thermodynamic consideration. For a series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives, thermodynamic computations were performed to determine the relative stability of different conformers. aps.org The calculations showed that the trans conformer, where the substituents at the C-3 and C-4 positions are antiperiplanar, is the most stable form in both the gas phase and in a dichloroethane solvent. aps.org Such computational studies are crucial for predicting the preferred three-dimensional structure of these molecules, which in turn influences their reactivity and biological interactions.

Study TypeSystem/ReactionFinding/DataSignificanceReference
KineticOxidative Dehydrogenation of 1,2,3,4-TetrahydroquinolineApparent Activation Energy (Ea) = 37.7 kJ mol⁻¹Quantifies the energy barrier for oxidation to the dihydro- level. wikipedia.org
ThermodynamicConformational analysis of a 1-oxo-2,3,4-trisubstituted THIQThe trans-conformer (antiperiplanar C3/C4 substituents) is the most stable.Predicts the lowest energy conformation of the molecule. aps.org
Kinetic vs. Thermodynamic ControlPictet-Spengler ReactionReaction conditions (temperature, acid) determine diastereoselectivity.Allows for selective synthesis of different stereoisomers. brandeis.edunih.gov

Theoretical and Computational Studies of 1,2,3,4 Tetrahydrobenzo G Isoquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties and reactivity of tetrahydroisoquinoline (THIQ) systems. DFT calculations, often employing functionals like M06-2X, are used to analyze the conformational landscape and electronic structure of these molecules. researchgate.net For the parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), DFT studies have identified multiple stable conformers in its ground (S0) and first excited (S1) states. researchgate.net The relative energies of these conformers can be very close, sometimes differing by as little as 60 ± 30 cm⁻¹, and the determination of the global minimum can be highly dependent on the computational method and basis set used. researchgate.net

These computational approaches are not limited to the bare molecule; they are also extended to study its interactions with other molecules. For instance, DFT has been used to analyze the monohydrates of THIQ, critically examining the role of hydrogen bonds where water can act as both a donor and an acceptor. researchgate.net Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, helps in understanding the hyperconjugative interactions and rehybridization that stabilize these molecular complexes. researchgate.net

DFT methods are also applied to predict the reactivity of related enzyme systems. In studies of short-chain dehydrogenases/reductases, which can act on similar substrates, DFT calculations on cluster models have been used to investigate reaction mechanisms, such as hydride transfer from NADH to a ketone. nih.gov These models can confirm concomitant hydride and proton transfer steps and predict reaction energies and barriers, which show good correlation with experimental kinetic data. nih.gov Such validated computational models can then be used to predict reaction outcomes for various substrates. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The conformational flexibility of the saturated ring in tetrahydroisoquinoline derivatives is a key determinant of their properties and interactions. Computational methods are essential for exploring this conformational space. High-level quantum chemistry calculations, such as Møller-Plesset second-order perturbation theory (MP2), have been used to identify multiple stable conformations for the related 1,2,3,4-tetrahydroquinoline (B108954) (THQ) molecule, which exist as pairs of energetically equivalent enantiomers. nih.gov These calculations also reveal that the energy barriers between different conformers can be low, allowing for conformational cooling where less stable forms relax into the most stable conformer under experimental conditions. nih.gov

For more complex derivatives, such as 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine, NMR spectroscopy combined with quantum chemical calculations has shown the existence of multiple conformers, or rotamers, in solution. researchgate.net This phenomenon arises from the hindered rotation around the amide bonds within the molecule. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior and stability of these molecules and their complexes with biological targets. nih.govmdpi.com MD simulations, often run for nanoseconds, can assess the stability of a ligand's pose within a protein's binding site. mdpi.com For example, simulations of tetrahydroquinoline derivatives bound to the ABCG2 transporter showed that the tetrahydroquinoline core remained stable within the proposed binding site. nih.gov Similarly, MD simulations of tetrahydro-β-carboline derivatives, which share a related heterocyclic structure, demonstrated the formation of stable complexes with the Eg5 protein through multiple hydrogen bonds. mdpi.com The stability is often analyzed by calculating the root-mean-square deviation (RMSD) of the protein's alpha-carbons and the ligand over the course of the simulation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For derivatives of the tetrahydroisoquinoline scaffold, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied. mdpi.com These models are built using a dataset of compounds with known biological activities, typically expressed as pIC₅₀ values, which are the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). mdpi.com

In a study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives, QSAR models were developed to understand their cytotoxic activity. nih.gov The models indicated that descriptors such as the total symmetry index (Gu), 3D-MoRSE descriptors (Mor31v and Mor32u), and the 3D Petitjean index (PJI3) were crucial for explaining the observed cytotoxicity. nih.gov For instance, the most potent compound against MOLT-3 cell lines had the highest Gu value, while an inactive analog had the lowest. nih.gov Another study on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1) yielded robust CoMFA and CoMSIA models with good internal (q²) and external (R²pred) predictive ability. mdpi.com

These models provide mechanistic insights by generating contour maps that visualize the regions around the molecule where certain properties are predicted to influence activity. For example, CoMFA maps show where steric and electrostatic fields are favorable or unfavorable for activity, while CoMSIA maps can additionally show the influence of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com These insights guide the rational design of new derivatives with potentially enhanced activity. mdpi.com

Table 1: Key Parameters in QSAR Studies of Tetrahydroquinoline Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

Model Type Key Descriptors/Fields Statistical Metric (q²) Statistical Metric (R²pred) Target/Activity Reference
QSAR Total symmetry index (Gu), 3D-MoRSE, 3D Petitjean index (PJI3) Not Specified Not Specified Cytotoxicity nih.gov
CoMFA Steric and Electrostatic Fields 0.778 0.709 LSD1 Inhibition mdpi.com

Ligand-Target Interaction Modeling via Molecular Docking (Non-Clinical Focus)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor to form a stable complex. mdpi.com This technique is widely used to understand the binding modes of tetrahydroisoquinoline and its derivatives at a molecular level, providing insights into the structure-activity relationships observed experimentally. nih.gov

Docking simulations have been performed to explore the interactions of various derivatives with different protein targets. For example, docking studies of dihydroisoquinoline derivatives into the active site of leucine (B10760876) aminopeptidase (B13392206) (LAP) suggested that active compounds could form hydrogen bonds with key residues like Gly362 and coordinate with essential zinc ions. nih.gov In another study, tetrahydroquinoline/4,5‐dihydroisoxazole hybrids were docked into the ABCG2 transporter, with binding poses selected based on interactions with important residues such as Asn436, Thr435, and Arg482. nih.gov

The process often involves preparing the 3D structures of the ligand and the protein target, which is frequently obtained from a protein database like the PDB. nih.gov A grid box is then defined around the active or binding site of the protein, and a docking algorithm, such as AutoDock Vina, calculates the most favorable binding poses and estimates the binding energy. mdpi.comnih.gov For instance, in a study of tetrahydro-β-carboline derivatives targeting the Eg5 protein, a specific docking approach was used where the grid box covered the known binding region of a variant inhibitor. mdpi.com

The results from docking studies can rationalize the biological activity of synthesized compounds. researchgate.net For example, docking of benzo- and tetrahydrobenzo-[h]quinoline derivatives into DNA was used to support the hypothesis that they act as DNA-intercalating agents. nih.gov These computational predictions of ligand-target interactions are instrumental in the early stages of drug discovery for generating hypotheses and guiding the design of more potent and selective molecules. mdpi.comnih.gov

Table 2: Examples of Molecular Docking Studies on Related Scaffolds This table is interactive. Users can sort the data by clicking on the column headers.

Compound Class Protein Target Key Interacting Residues Docking Software Predicted Interaction Type Reference
Dihydroisoquinoline derivatives Leucine aminopeptidase (LAP) Gly362 Not Specified Hydrogen bonding, Zinc coordination nih.gov
Tetrahydroquinoline/4,5‐dihydroisoxazole hybrids ABCG2 transporter Asn436, Thr435, Arg482 Not Specified Hydrogen bonding nih.gov
Tetrahydro-β-carboline derivatives Eg5 protein Not Specified AutoDock Vina Hydrogen bonding mdpi.com

Applications of 1,2,3,4 Tetrahydrobenzo G Isoquinoline in Chemical Synthesis and Materials Science

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

While the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) and their derivatives are recognized for their role as privileged chiral ligands in asymmetric synthesis, a detailed review of scientific literature did not yield specific examples of 1,2,3,4-tetrahydrobenzo[g]isoquinoline itself being employed as a chiral auxiliary or as a primary ligand in asymmetric catalysis. The application of the general THIQ framework is well-established, but data on the benzo[g] fused analogue in this context remains to be published. nih.govresearchgate.netnih.gov

Utilization as Key Building Blocks in Complex Natural Product Synthesis

The this compound core serves as a foundational structure for the synthesis of more complex, functionalized molecules. A notable application is its use in the creation of a novel class of quinones. Researchers have successfully prepared 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones for the first time. rsc.org

The synthesis is achieved through an activated Pictet-Spengler reaction. rsc.orgthermofisher.comwikipedia.org This process involves the reaction of imines derived from 2-(1,4-dimethoxynaphth-2-yl)ethylamine with an acyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃). The resulting cyclized product is then subjected to oxidation, for instance with silver(II) oxide in nitric acid, to yield the final quinone structure. rsc.org This methodology demonstrates the utility of the tetrahydrobenzo[g]isoquinoline skeleton as a key intermediate for accessing unique and previously unreported quinone derivatives. rsc.org

The reaction conditions also allow for the modification of the N-substituent. For example, an N-trichloroacetyl protecting group introduced during the reaction can be subsequently cleaved or converted into other functional groups like an N-methoxycarbonyl or an N-(2-oxoacetamide) moiety, adding to the molecular diversity that can be achieved from this building block. rsc.org

Table 1: Synthesis of 1,2,3,4-Tetrahydrobenz[g]isoquinoline-5,10-dione Derivatives
Reactant (Aldehyde)N-Acyl GroupProduct Substituent (at C-1)Final N-SubstituentReference
IsobutyraldehydeTrichloroacetyl chlorideIsopropylH (cleaved) rsc.org
Benzaldehyde (B42025)Trichloroacetyl chloridePhenylH (cleaved) rsc.org
BenzaldehydeTrichloroacetyl chloridePhenylMethoxycarbonyl rsc.org
IsobutyraldehydeOxalyl chlorideIsopropyl2-Oxoacetamide rsc.org

Applications in Advanced Materials Chemistry (e.g., functional polymers, supramolecular assemblies)

A review of the current scientific literature does not provide documented applications of this compound in the field of advanced materials chemistry. There are no specific reports on its incorporation into functional polymers or its use in the construction of supramolecular assemblies.

Development of Chemical Probes and Sensors

The this compound framework has been identified as a valuable scaffold for the development of chemical probes, particularly for therapeutic applications. A US patent describes a series of 5-substituted-1,2,3,4-tetrahydrobenzo[g]isoquinolines and their pharmaceutically acceptable salts. google.com These compounds were developed for use in therapy, indicating their role as probes designed to interact with specific biological targets. The patent covers derivatives where the substituent at the 5-position can be hydrogen, halogen, or an alkoxy group, and the nitrogen atom can be substituted with various alkyl or phenylalkyl groups. google.com

The design of such compounds leverages the rigid, defined three-dimensional structure of the tetrahydrobenzo[g]isoquinoline nucleus to achieve specific interactions with biological macromolecules, a fundamental concept in the creation of chemical probes and potential therapeutic agents. While the patent focuses on the therapeutic utility, the underlying principle is the targeted molecular interaction that defines a chemical probe. google.com The related octahydrobenzo[h]isoquinoline scaffold has also been successfully used to develop potent and selective D1 dopamine (B1211576) receptor agonists, further highlighting the potential of this class of fused isoquinolines in creating probes for neurological targets. nih.gov

Table 2: Patented 5-Substituted-1,2,3,4-tetrahydrobenzo[g]isoquinoline Structures for Pharmacological Use
Substituent at C-5Substituent at N-2Compound TypeReference
Hydrogenn-PropylFree Base / Salt google.com
HydrogenAllylFree Base / Salt google.com
Chloron-PropylFree Base / Salt google.com
Methoxyn-PropylFree Base / Salt google.com

Molecular Mechanisms of Biological Activity for 1,2,3,4 Tetrahydrobenzo G Isoquinoline Derivatives Strictly Non Clinical

In Vitro Molecular Target Identification and Binding Studies (e.g., enzyme inhibition, receptor affinity)

The exploration of molecular targets for 1,2,3,4-tetrahydrobenzo[g]isoquinoline derivatives has identified specific enzymes and cellular components that these compounds interact with, providing a foundation for understanding their biological effects.

A notable study focused on a series of novel tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives , which are structurally related to the core this compound scaffold. nih.govnih.gov Within this series, the primary molecular target identified was caspase-3 , a crucial enzyme in the apoptotic cascade. nih.gov The derivatives were evaluated for their cytotoxic effects against the U-87MG glioblastoma multiforme cell line. nih.govnih.gov

One derivative, designated as 5c (5-(6-bromo-2-chloroquinolin-3-yl)-9a-hydroxy-8,8-dimethyl-4-Nitro-2,3,5,5a,7,8,9,9a-octahydroimidazo[α-1,2]quinoline-6(1H)), emerged as the most potent compound among those tested. nih.gov It demonstrated the strongest cytotoxic effect in a time- and dose-dependent manner. nih.gov This activity was quantified by its half-maximal inhibitory concentration (IC₅₀), a measure of a substance's potency in inhibiting a specific biological or biochemical function. nih.govwikipedia.org The IC₅₀ value for derivative 5c was determined to be 11.91 µM against U-87MG cells after a 24-hour incubation period. nih.gov This finding points to a direct or indirect interaction with cellular machinery that leads to growth inhibition.

Furthermore, the study confirmed that treatment with derivative 5c led to a significant increase in caspase-3 activity compared to untreated cells, solidifying this enzyme's role as a key molecular target for this class of compounds. nih.gov

Table 1: In Vitro Cytotoxicity of Tetrahydrobenzo(g)imidazo[α-1,2]quinolone Derivative 5c

Compound Cell Line IC₅₀ (µM) Exposure Time Identified Molecular Target
Derivative 5c U-87MG (Glioblastoma) 11.91 24 hours Caspase-3

Data sourced from studies on glioblastoma multiforme cells. nih.govnih.gov

While research on other specific enzyme or receptor affinities for the this compound core is limited, studies on the broader tetrahydroisoquinoline class have identified various targets, including dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2). nih.gov However, specific binding data for the benzo[g] variant on these targets is not yet established.

Elucidation of Biochemical Pathways Modulated by this compound Analogues

Investigations into the biochemical consequences of target engagement have revealed that this compound analogues can significantly modulate critical cellular pathways, primarily those related to cell death and proliferation.

The primary pathway identified is the caspase-dependent apoptotic pathway . nih.govnih.gov The potent derivative 5c was shown to induce apoptosis in glioblastoma cells, a process confirmed through Annexin V FITC staining. nih.govnih.gov This programmed cell death is triggered by a significant increase in the intracellular levels of reactive oxygen species (ROS) following treatment with the compound. nih.govnih.gov The accumulation of ROS creates oxidative stress, a condition known to initiate the intrinsic apoptotic pathway, which in turn activates executioner caspases like caspase-3. nih.gov

In addition to apoptosis, these derivatives also modulate pathways involved in cell cycle regulation. Treatment with derivative 5c resulted in a notable increase in the sub-G1 and super-G2 phases of the cell cycle in U-87MG cells, indicating that the compound interferes with normal cell cycle progression, ultimately leading to cell death. nih.gov It has been suggested that related imidazoquinoline compounds can induce p53-dependent cell cycle arrest. nih.gov

Table 2: Modulated Biochemical Pathways by Tetrahydrobenzo(g)imidazo[α-1,2]quinolone Derivative 5c

Compound Modulated Pathway Key Molecular Event Cellular Outcome
Derivative 5c Caspase-Dependent Apoptosis Increased Reactive Oxygen Species (ROS) Apoptosis
Increased Caspase-3 Activity
Derivative 5c Cell Cycle Regulation Arrest in sub-G1 and super-G2 phases Inhibition of Proliferation

Findings based on in vitro studies in glioblastoma cell lines. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, initial SAR insights have been derived from comparing the activity of different analogues.

In the study of tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives against glioblastoma cells, five different analogues were synthesized and tested. nih.gov Among them, derivative 5c was identified as having the strongest cytotoxic effect. nih.gov The structure of 5c is characterized by several key substitutions:

A (6-bromo-2-chloroquinolin-3-yl) group at position 5.

A nitro (NO₂) group at position 4.

A hydroxyl (OH) group at position 9a.

Two methyl (CH₃) groups at position 8.

The superior potency of derivative 5c compared to the other four analogues in the series suggests that this specific combination and arrangement of substituents on the fused heterocyclic core are critical for its enhanced cytotoxic activity. nih.gov The presence of halogenated quinoline (B57606) and nitro moieties are particularly noteworthy and likely play a significant role in the molecule's interaction with its biological targets.

While a comprehensive SAR map for the this compound scaffold is still under development, these findings provide a solid starting point, highlighting the importance of specific substituents in driving biological activity. nih.gov

DNA Intercalation and Topoisomerase Inhibition Mechanisms

The interaction with DNA and associated enzymes like topoisomerases represents a common mechanism for many anticancer agents. For the this compound class, this area is still being explored.

While direct evidence of DNA intercalation or topoisomerase inhibition by a simple this compound derivative is not prominently documented, related compounds have shown activity that suggests potential DNA interaction. For instance, studies on related benzimidazo[α-1,2]quinolone derivatives have shown they can induce apoptosis and cell cycle arrest, with some research suggesting these effects could be triggered by DNA damage and oxidative stress, potentially through altering the expression of genes like p53. nih.gov

Topoisomerase enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can lead to DNA strand breaks and cell death. nih.govplos.org Although some benzo[h]quinoline (B1196314) derivatives, isomers of the title compound, have been investigated as topoisomerase inhibitors, specific biochemical assay data confirming that this compound derivatives act as DNA intercalators or topoisomerase poisons is not yet available in the reviewed literature. rsc.org Further investigation is required to determine if this mechanism of action is relevant for this specific scaffold.

Future Prospects and Emerging Research Frontiers for 1,2,3,4 Tetrahydrobenzo G Isoquinoline

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Machine learning (ML) algorithms can be trained on vast datasets of known compounds and their biological activities to predict the potential therapeutic properties of new, untested molecules. nih.govnih.gov For instance, a model trained on a library of isoquinoline (B145761) alkaloids and their documented anti-cancer effects could be used to screen a virtual library of novel 1,2,3,4-tetrahydrobenzo[g]isoquinoline derivatives to identify those with the highest probability of being effective anti-cancer agents. nih.gov These in silico screening methods allow researchers to prioritize the synthesis and testing of the most promising candidates, dramatically increasing the efficiency of the drug discovery process. nih.govnih.gov A study on tetrahydroisoquinoline-based compounds demonstrated the use of computational combinatorial chemistry to generate a vast library of molecules and a pharmacophore-based screening to identify potential antagonists for the CD44 receptor, a target in cancer therapy. mdpi.com

Furthermore, AI is being developed to assist in the planning of synthetic routes. rsc.orgiinano.org Retrosynthesis, the process of breaking down a complex molecule into simpler, commercially available starting materials, is a challenging task that can be aided by AI. arxiv.org By analyzing vast databases of chemical reactions, AI tools can propose novel and efficient synthetic pathways to complex molecules like functionalized 1,2,3,4-tetrahydrobenzo[g]isoquinolines. researchgate.net This can lead to the discovery of more economical and sustainable methods for their production. The combination of mechanistic and machine learning models has already shown success in optimizing metabolic pathways for the production of complex molecules. nih.govnih.gov

The table below illustrates the potential applications of AI and machine learning in the discovery and design of this compound derivatives.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive Bioactivity Screening Algorithms trained on existing data to predict the biological activity of novel compounds.Rapid identification of derivatives with potential therapeutic properties (e.g., anticancer, antiviral). nih.govnih.gov
In Silico ADMET Prediction Computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules.Early-stage deselection of compounds with unfavorable pharmacokinetic profiles, reducing late-stage failures. nih.gov
De Novo Drug Design Generative models that design entirely new molecules with desired properties.Creation of novel this compound analogs with enhanced efficacy and selectivity. youtube.com
AI-Assisted Retrosynthesis Software that proposes synthetic routes to a target molecule.Development of more efficient and cost-effective methods for synthesizing complex derivatives. arxiv.org
Reaction Optimization Machine learning models that predict optimal reaction conditions (e.g., catalyst, solvent, temperature).Increased yields and reduced waste in the synthesis of this compound compounds.

Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly processes, and the synthesis of this compound is no exception. "Green chemistry" principles are being applied to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org

One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations. nih.gov Enzymes operate under mild conditions (e.g., neutral pH, room temperature) and can exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing the number of synthetic steps. nih.govexlibrisgroup.com For example, norcoclaurine synthase, an enzyme involved in the biosynthesis of benzylisoquinoline alkaloids, has been shown to catalyze the Pictet-Spengler reaction to produce a variety of substituted tetrahydroisoquinolines. nih.gov The application of such enzymes could provide a green and efficient route to chiral this compound derivatives.

The development of novel catalytic systems is another key area of research. The use of earth-abundant and non-toxic metals as catalysts is a major goal. Additionally, methods that proceed without a catalyst or additive are being explored, which simplifies the reaction setup and purification process. nih.gov The use of ionic liquids as recyclable reaction media is also being investigated as a greener alternative to volatile organic solvents. rsc.org Furthermore, flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.org

The following table summarizes some of the sustainable and eco-friendly synthetic methodologies being explored for the synthesis of isoquinoline derivatives.

Green Chemistry ApproachDescriptionRelevance to this compound Synthesis
Biocatalysis Use of enzymes to catalyze chemical reactions.Enantioselective synthesis of chiral derivatives under mild conditions. nih.govexlibrisgroup.com
Green Catalysts Employment of non-toxic, recyclable, and earth-abundant catalysts.Reduction of heavy metal waste and environmental impact.
Solvent-Free Reactions Conducting reactions without a solvent or in a recyclable medium like ionic liquids.Minimization of volatile organic compound (VOC) emissions. rsc.org
Flow Chemistry Performing reactions in a continuous flow system.Improved efficiency, safety, and scalability of the synthesis. rsc.org
One-Pot Reactions Combining multiple reaction steps in a single reaction vessel.Reduced waste, energy consumption, and purification efforts. mdpi.com

Exploration of Novel Reactivity and Unconventional Transformations

The exploration of novel reactivity and unconventional transformations of the this compound core is a vibrant area of research that promises to unlock new avenues for the synthesis of complex and diverse molecules. A key focus is on the direct functionalization of C-H bonds, which are ubiquitous in organic molecules but often unreactive. nih.govnih.gov

Photoredox catalysis has emerged as a powerful tool for C-H functionalization, using visible light to initiate radical reactions under mild conditions. nih.govnih.gov This methodology has been successfully applied to the functionalization of tetrahydroisoquinolines at various positions. kaust.edu.sa The ability to directly introduce new functional groups onto the this compound skeleton without the need for pre-functionalized starting materials significantly shortens synthetic sequences and opens up new possibilities for structural diversification. beilstein-journals.org

Another area of intense investigation is the use of aryne annulation reactions to construct the isoquinoline framework. organic-chemistry.org This approach allows for the rapid assembly of the polycyclic system from relatively simple starting materials. organic-chemistry.org Furthermore, domino reactions, where multiple bond-forming events occur in a single step, are being developed to create complex molecular architectures with high efficiency. nih.gov

The development of these and other novel synthetic methods will enable the creation of previously inaccessible this compound analogs with unique substitution patterns and three-dimensional structures. This, in turn, will provide a rich source of new compounds for biological screening and the development of novel therapeutics.

The table below highlights some of the novel and unconventional transformations being explored for the synthesis and functionalization of isoquinoline scaffolds.

Reaction TypeDescriptionPotential for this compound
C-H Functionalization Direct conversion of a C-H bond into a C-C, C-N, or C-O bond.Late-stage diversification of the core structure to create libraries of analogs. nih.govnih.govbeilstein-journals.org
Photoredox Catalysis Use of visible light to drive chemical reactions.Mild and efficient functionalization of the scaffold under green conditions. nih.govnih.govkaust.edu.sa
Aryne Annulation Cycloaddition reactions involving highly reactive aryne intermediates.Rapid construction of the polycyclic framework. organic-chemistry.org
Domino Reactions Multi-step reactions that occur in a single pot.Efficient synthesis of complex derivatives with high atom economy. nih.gov
Unconventional Annulations Novel cyclization strategies to form the heterocyclic ring system.Access to unique and previously unknown benzo[g]isoquinoline (B3188944) structures. researchgate.net

Development of Advanced Research Tools for Chemical Biology

The unique structural and chemical properties of the this compound scaffold make it an attractive platform for the development of advanced research tools for chemical biology. nih.gov These tools can be used to probe biological processes, identify new drug targets, and visualize molecular events in living cells.

One exciting application is the design of fluorescent molecular probes. mdpi.com By attaching a fluorescent dye to the this compound core, it is possible to create molecules that can be used to visualize specific cellular components or processes. mdpi.comnih.gov For example, a fluorescently labeled derivative could be designed to bind to a particular protein, allowing researchers to track its localization and dynamics within a cell. researchgate.net The development of such probes is crucial for understanding the complex machinery of life at the molecular level. pharm.or.jpnih.gov

Another important area is the development of activity-based protein profiling (ABPP) probes. nih.govspringernature.comnih.govmdpi.comresearchgate.net ABPP probes are small molecules that covalently bind to the active site of a specific enzyme or class of enzymes. nih.gov By incorporating a reporter tag, such as biotin (B1667282) or a fluorescent dye, these probes can be used to identify and quantify the activity of enzymes in complex biological samples. nih.govnih.gov A this compound-based ABPP probe could be designed to target a specific family of enzymes, providing a powerful tool for drug discovery and diagnostics.

The development of these and other advanced research tools based on the this compound scaffold will undoubtedly lead to new insights into biology and disease, and ultimately, to the development of new and more effective therapies.

The table below provides an overview of the potential applications of this compound in the development of advanced research tools.

Research ToolDescriptionApplication in Conjunction with this compound
Fluorescent Molecular Probes Molecules that emit light upon binding to a specific target or in response to a particular biological event.Visualization of cellular structures and processes, and high-throughput screening. mdpi.comnih.govresearchgate.net
Activity-Based Protein Profiling (ABPP) Probes Small molecules that covalently label the active site of enzymes.Identification of new drug targets and assessment of drug selectivity. nih.govspringernature.comnih.govmdpi.comresearchgate.net
Affinity-Based Probes Molecules designed to bind non-covalently to a specific protein, often used for target identification and validation.Isolation and identification of the cellular targets of bioactive this compound derivatives.
Photoaffinity Probes Probes that can be activated by light to form a covalent bond with their target protein.Mapping of drug-protein interactions and identification of binding sites.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,4-tetrahydroisoquinoline derivatives, and how can their efficiency be optimized?

  • Methodology : A three-step synthesis starting from phenethylamine involves (i) acetylation with acetyl chloride, (ii) cyclization using polyphosphoric acid (PPA), and (iii) reduction with potassium borohydride. This method offers cost-effective starting materials and reduced byproducts . For optimization, reaction parameters (e.g., temperature, solvent polarity) should be systematically varied, and intermediates characterized via 1H-NMR^1 \text{H-NMR} to monitor stereochemical outcomes.

Q. How can researchers evaluate the biological activity of 1,2,3,4-tetrahydroisoquinoline derivatives in preclinical models?

  • Methodology : Use in vivo models such as dimethylhydrazine-induced colorectal cancer in mice to assess antitumor activity. Dose-response studies (e.g., 10–100 mg/kg) combined with histopathological analysis are critical. For receptor-targeted studies (e.g., opioid receptors), employ radioligand binding assays with 3H^{3} \text{H}-labeled analogs to determine binding affinity (KiK_i) .

Q. What analytical techniques are recommended for confirming the purity and structure of synthesized derivatives?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%). Structural confirmation requires 1H^1 \text{H}- and 13C-NMR^{13} \text{C-NMR}, high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical resolution .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and sustainability of 1,2,3,4-tetrahydroisoquinoline derivatives?

  • Methodology : Microwave irradiation (e.g., 100–150°C, 20–60 min) accelerates cyclization and reduces reaction times by 50–70% compared to conventional heating. Solvent-free conditions or green solvents (e.g., ethanol) enhance atom economy. Monitor reaction progress via TLC and compare yields using green metrics like E-factor .

Q. What strategies resolve contradictions in reported biological data for 1,2,3,4-tetrahydroisoquinoline analogs?

  • Methodology : Discrepancies in IC50_{50} values (e.g., antitumor activity) may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using NCI-60 cell lines and validate findings in orthotopic xenograft models. Meta-analysis of published data can identify confounding variables .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for neurological targets?

  • Methodology : Introduce substituents (e.g., trifluoromethyl, methoxy) at positions 6 and 7 to modulate lipophilicity and binding to dopamine receptors. Use molecular docking (e.g., AutoDock Vina) to predict interactions with D2_2/D3_3 receptors, followed by in vitro cAMP assays to confirm functional activity .

Q. What role does stereochemistry play in the pharmacological profile of 1,2,3,4-tetrahydroisoquinoline derivatives, and how can it be controlled?

  • Methodology : Chiral centers at positions 1 and 4 significantly impact receptor affinity. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution ensures enantiopurity. Compare enantiomers via circular dichroism (CD) and in vivo pharmacokinetic studies to assess bioavailability differences .

Q. How can mechanistic studies elucidate the role of 1,2,3,4-tetrahydroisoquinoline derivatives in metal ion chelation?

  • Methodology : Investigate copper(II) complexation using UV-Vis spectroscopy (e.g., absorption bands at 600–800 nm) and electron paramagnetic resonance (EPR). Stability constants (logK\log K) can be determined via potentiometric titration, with DFT calculations (e.g., Gaussian 09) modeling ligand-metal interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.